3',4'-Difluoro-2-hydroxyacetophenone
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Overview
Description
3’,4’-Difluoro-2-hydroxyacetophenone is an organic compound with the molecular formula C8H6F2O2 and a molecular weight of 172.13 g/mol . It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms at the 3’ and 4’ positions and a hydroxyl group at the 2 position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3’,4’-Difluoro-2-hydroxyacetophenone can be synthesized through several methods. One common method involves the Fries rearrangement of 2,4-difluorophenyl acetate with aluminum chloride without solvent at 150°C, followed by purification through recrystallization from ethanol . Another method involves the reaction of 2-hydroxyacetophenone with 3,4-difluorobenzoyl chloride in the presence of a base such as potassium carbonate in acetone .
Industrial Production Methods
Industrial production methods for 3’,4’-Difluoro-2-hydroxyacetophenone typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for high yield and purity, and the product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Difluoro-2-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3’,4’-difluoro-2-hydroxybenzoic acid, while reduction of the carbonyl group can yield 3’,4’-difluoro-2-hydroxybenzyl alcohol .
Scientific Research Applications
3’,4’-Difluoro-2-hydroxyacetophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-2-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyacetophenone: Lacks the fluorine substitutions, making it less reactive in certain substitution reactions.
3’,5’-Difluoro-2-hydroxyacetophenone: Similar structure but with fluorine atoms at the 3’ and 5’ positions, which can lead to different reactivity and biological activity.
4’-Fluoroacetophenone: Contains only one fluorine atom, resulting in different chemical properties and applications.
Uniqueness
3’,4’-Difluoro-2-hydroxyacetophenone is unique due to the presence of two fluorine atoms and a hydroxyl group, which confer specific reactivity and biological activity. The fluorine atoms increase the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various organic compounds .
Properties
Molecular Formula |
C8H6F2O2 |
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Molecular Weight |
172.13 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6F2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,11H,4H2 |
InChI Key |
HAVVMASNZMVOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CO)F)F |
Origin of Product |
United States |
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